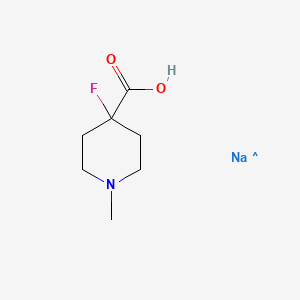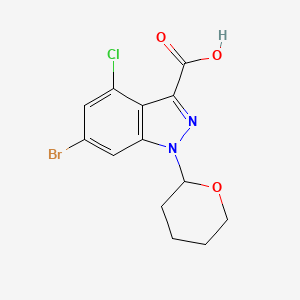
4-Fluoro-1-methyl-piperidine-4-carboxylic acid;sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt is a chemical compound that belongs to the piperidine family This compound is characterized by the presence of a fluorine atom at the 4th position of the piperidine ring, a methyl group at the 1st position, and a carboxylic acid group at the 4th position, which is neutralized by a sodium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 4th position of the piperidine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Introduction of the methyl group at the 1st position of the piperidine ring. This can be done using methylating agents like methyl iodide or dimethyl sulfate.
Carboxylation: Introduction of the carboxylic acid group at the 4th position. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating reagents.
Neutralization: The carboxylic acid group is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carboxylic acid group facilitates interactions with active sites. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpiperidine-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride: Similar structure but different counterion, affecting solubility and stability.
4-Fluoro-4-methylpiperidine hydrochloride: Different substitution pattern, leading to distinct chemical behavior.
Uniqueness
4-Fluoro-1-methyl-piperidine-4-carboxylic acid; sodium salt is unique due to the presence of both the fluorine atom and the sodium salt form. This combination imparts specific chemical properties, such as increased stability and solubility, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H12FNNaO2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
InChI |
InChI=1S/C7H12FNO2.Na/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11); |
Clé InChI |
YTQMYIMPUAJDNR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C(=O)O)F.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B13907046.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13907059.png)
![sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B13907070.png)

![(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907074.png)








